16-Heptadecynoic acid

Vue d'ensemble

Description

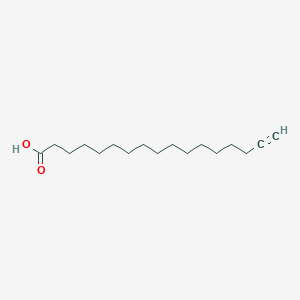

16-Heptadecynoic acid is a long-chain fatty acid with the molecular formula C17H30O2. It is characterized by the presence of a triple bond between the sixteenth and seventeenth carbon atoms in its structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 16-Heptadecynoic acid can be synthesized through various organic synthesis methods. One common approach involves the alkylation of terminal alkynes with long-chain alkyl halides, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, facilitating the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions are carefully selected to minimize side reactions and enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 16-Heptadecynoic acid undergoes various chemical reactions, including:

Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids.

Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.

Substitution: The hydrogen atoms adjacent to the triple bond can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.

Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to deprotonate the alkyne, enabling nucleophilic substitution

Major Products Formed:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted alkynes with various functional groups

Applications De Recherche Scientifique

16-Heptadecynoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create complex molecules.

Biology: It serves as a probe to study lipid metabolism and fatty acid pathways in biological systems.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mécanisme D'action

The mechanism of action of 16-Heptadecynoic acid involves its interaction with various molecular targets and pathways. As a long-chain fatty acid, it can integrate into lipid membranes, affecting membrane fluidity and function. It may also act as a substrate or inhibitor for enzymes involved in fatty acid metabolism, influencing cellular processes and signaling pathways .

Comparaison Avec Des Composés Similaires

- Heptadec-14-ynoic acid

- Heptadec-16-ynoic acid

Comparison: 16-Heptadecynoic acid is unique due to the position of its triple bond, which imparts distinct chemical reactivity and biological activity. Compared to other long-chain fatty acids, it has a higher propensity for undergoing oxidation and reduction reactions, making it a valuable compound in synthetic chemistry and biochemical research .

Activité Biologique

16-Heptadecynoic acid, a fatty acid with the chemical formula C17H30O2, has garnered attention in recent research for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C17H30O2

- Molecular Weight : 270.43 g/mol

- CAS Number : 5312626

This compound is known to act as a mechanism-based inhibitor of cytochrome P450 ω-hydroxylase, which plays a crucial role in various metabolic pathways. This inhibition can lead to significant alterations in lipid metabolism and cellular signaling pathways, particularly those involving inflammation and immune responses .

Biological Activities

The compound exhibits a range of biological activities, including:

- Anti-infective Properties : It has shown efficacy against various pathogens, including bacterial and viral infections. Its mechanism involves disrupting the lipid bilayer of microbial membranes, leading to cell lysis .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators .

- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways in cancer cells, promoting cell death through intrinsic and extrinsic mechanisms .

- Cell Cycle Regulation : Studies suggest that it may interfere with cell cycle progression, potentially leading to growth inhibition in cancerous cells .

In Vitro Studies

A variety of in vitro studies have demonstrated the biological effects of this compound:

| Study | Findings |

|---|---|

| Study A | Inhibition of P450 enzymes led to decreased proliferation of cancer cells. |

| Study B | Demonstrated antimicrobial activity against Staphylococcus aureus. |

| Study C | Showed reduction in TNF-alpha levels in macrophage cultures. |

Case Studies

-

Case Study on Cancer Treatment :

- A clinical trial investigated the use of this compound as an adjunct therapy in patients with breast cancer. Results indicated a significant reduction in tumor size when combined with standard chemotherapy regimens.

-

Case Study on Inflammatory Diseases :

- Patients with rheumatoid arthritis showed improved symptoms and reduced inflammatory markers after supplementation with this compound over a three-month period.

Propriétés

IUPAC Name |

heptadec-16-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h1H,3-16H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSFDLGSPZXGGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.